1-azaspiro[5.5]undecan-4-amine
Description
1-Azaspiro[5.5]undecan-4-amine is a nitrogen-containing spirocyclic compound that forms the core structure of histrionicotoxin (HTX) alkaloids, first isolated from the poison dart frog Dendrobates histrionicus in 1971 . Its molecular architecture consists of two fused six-membered rings (a piperidine and a carbocycle) sharing a single sp³-hybridized nitrogen atom at the bridgehead. This unique 1-azaspiro[5.5]undecane skeleton is central to the biological activity of HTXs, particularly their antagonistic effects on nicotinic acetylcholine receptors (nAChRs) .
Synthetic routes to this scaffold have evolved significantly. Early methods, such as Tokuyama’s ketodiester-based approach, achieved the skeleton in 14 steps with a 5% overall yield . Later advancements, like Morimoto’s SmI₂-mediated radical ring expansion, improved the yield to 15% over 15 steps . A breakthrough came in 2021 with a Hg(OTf)₂-catalyzed cycloisomerization, enabling one-step construction from linear amino ynone substrates . This method bypasses traditional multi-step strategies and highlights the scaffold’s synthetic versatility.
Properties
CAS No. |
1492977-93-1 |
|---|---|
Molecular Formula |
C10H20N2 |
Molecular Weight |
168.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Route and Mechanism
A palladium-catalyzed approach employs n-allyl palladium complexes to construct the spirocyclic framework. Starting from a keto-alcohol precursor (e.g., 39 ), sequential tosylation and DIBAL-H reduction yield an allylic alcohol (40 ), which undergoes acetylation and benzylamine displacement to form an amino-acetate intermediate (41 ). Cyclization via tetrakis(triphenylphosphine)palladium(0) in acetonitrile with triethylamine generates the 1-azaspiro[5.5]undecane core (42 ).
Table 1: Key Reaction Parameters for Palladium-Catalyzed Cyclization
| Step | Reagents/Conditions | Yield (%) | Byproducts |
|---|---|---|---|
| Tosylation | p-TsCl, base | 85 | None reported |
| DIBAL-H Reduction | DIBAL-H, anhydrous THF, −78°C | 92 | Over-reduction products |
| Cyclization | Pd(PPh₃)₄, Et₃N, CH₃CN, 80°C | 22 | Ketal byproduct (39%) |
Stereochemical Outcome : The palladium-mediated process favors trans-annulation due to steric constraints in the transition state, yielding a single diastereomer.
Michael Addition-Spirocyclization Cascade
Tandem Conjugate Addition/Dipolar Cycloaddition
A stereoselective route leverages a tandem Michael addition-dipolar cycloaddition cascade. Cyclohexanone oxime derivatives (e.g., ±-2,7,8-epi-PHTx ) react with nitrile oxides under basic conditions, inducing spirocyclization via a 1,3-dipolar intermediate. This method achieves the 1-azaspiro[5.5]undecane skeleton in a single pot, with the oxime group directing regioselectivity.
Table 2: Optimization of Cascade Reaction Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Base | K₂CO₃ | 78% |
| Solvent | Toluene | 72% |
| Temperature | 110°C | 68% |
Challenges : Competing [3+2] cycloadditions with unintended dipolarophiles reduce yield. Purification via preparative HPLC resolves diastereomers (2:1 ratio).
Acylimonium Ion-Mediated Synthesis
Formic Acid-Induced Cyclization
Formic acid catalyzes the cyclization of N-methylglutarimide derivatives with 4-pentenylmagnesium iodide, forming acylimonium ion intermediates. For example, treatment of amide 73 with HCOOH generates a spirocyclic formate (75 , 45%) and iodide (76 , 15%) via synchronous C–C and C–O bond formation.
Table 3: Comparison of Acylimonium Pathways
| Starting Material | Product | Yield (%) | Selectivity |
|---|---|---|---|
| 73 | Formate 75 | 45 | Moderate |
| 73 | Iodide 76 | 15 | Low |
Mechanistic Insight : Transition state 77 minimizes steric clashes between the pentenyl chain and imide carbonyl, favoring the observed product distribution.
Prins Cyclization-Based Approaches
Spirocyclic Framework Assembly
Although excluded from unreliable sources, peer-reviewed methods validate Prins cyclization for related 1-azaspiro[5.5]undecanes. Reaction of piperidin-4-one derivatives with olefins (e.g., styrene) in the presence of BF₃·Et₂O forms oxocarbenium ions, which undergo intramolecular trapping by amine nucleophiles. This route achieves diastereomeric ratios up to 4:1, resolvable via crystallization.
Functionalization and Derivatization
Post-Cyclization Modifications
The 4-amine moiety permits diverse derivatizations:
Table 4: Functionalization Strategies
| Reaction Type | Reagents | Key Product | Yield (%) |
|---|---|---|---|
| Reductive Amination | NH₄OAc, NaBH₃CN, MeOH | 1-Azaspiro[5.5]undecan-4-amine | 72 |
| Enzymatic Resolution | Lipase PS, vinyl acetate | (R)-Enantiomer | 89 |
Chemical Reactions Analysis
Types of Reactions
1-azaspiro[5.5]undecan-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific substituents are introduced or replaced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with different functional groups, while substitution reactions can introduce various substituents at specific positions on the spirocyclic scaffold .
Scientific Research Applications
Therapeutic Applications
1-Azaspiro[5.5]undecan-4-amine and its derivatives have been studied for their potential therapeutic effects, particularly in neuropharmacology.
- Neurophysiological Studies : The compound has been associated with the synthesis of histrionicotoxins, which exhibit significant neurophysiological activities. These toxins are valuable in studying ion transport processes in neurons, making this compound a critical precursor in neuropharmacological research .
- Analgesic and Antipyretic Activities : Research indicates that simple 1-azaspiro[5.5]undecane derivatives may possess analgesic and antipyretic properties, suggesting their potential use in pain management and fever reduction .
Synthesis Methodologies
The synthesis of this compound has been approached through various innovative methods that enhance yield and selectivity.
- Stereoselective Syntheses : Recent studies have focused on stereoselective synthetic routes that allow for the functionalization of the azaspiro framework. This includes the introduction of hydroxyl groups and side chains critical for biological activity .
- Acetate Pyrolysis Reaction : A novel synthesis method involving mild acetate pyrolysis has been developed, leading to the formation of various derivatives. This method has been characterized by X-ray crystallography to confirm structural integrity .
Case Studies
Several notable case studies highlight the applications and effectiveness of this compound:
Mechanism of Action
The mechanism of action of 1-azaspiro[5.5]undecan-4-amine involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a potent inhibitor of the MmpL3 protein of Mycobacterium tuberculosis. This protein is essential for the survival of the bacterium, making it a promising target for the development of new antituberculosis drugs .
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
The 1-azaspiro[5.5]undecane framework is part of a broader class of spirocyclic amines. Below is a detailed comparison with analogous compounds, emphasizing structural variations, synthetic methodologies, and biological activities.
1-Thia-4-azaspiro[4.5]decane Derivatives
- Structure : Replaces one carbon atom in the carbocycle with sulfur (1-thia) and positions the nitrogen in a smaller spiro[4.5] system .
- Synthesis : Prepared via bromination of thiadiazol-2-yl derivatives followed by KOH-mediated cyclization (yields: 65–75%) .
- Activity : Exhibits anticancer properties, unlike the neuroactive HTXs. Derivatives like N-(5-acetylated sugar-1,3,4-thiadiazol-2-yl)-4-(4-fluorophenyl)-1-thia-4-azaspiro[4.5]decan-3-imine showed cytotoxicity in vitro .
- Key Difference : The spiro[4.5] system and sulfur atom reduce ring strain and alter electronic properties, enabling divergent applications.
9-Oxa-1-thiaspiro[5.5]undecan-4-amine
- Structure : Contains both oxygen (9-oxa) and sulfur (1-thia) atoms within the spiro[5.5] system .
- Synthesis: Limited details available, but PubChem lists this compound (CAS: 1492977-93-1) with a molecular formula C₁₀H₁₈N₂OS .
- Activity : Unreported, though the oxa/thia substitution likely impacts polarity and metabolic stability compared to HTXs.
3-Azaspiro[5.5]undecanes
- Synthesis : Early methods involved multi-step sequences, such as the synthesis of 9-hydroxymethyl-3-azaspiro[5.5]undecane for muscarinic receptor studies .
- Activity : Derivatives like 1-oxa-8-azaspiro[4.5]decanes act as M1 muscarinic agonists, highlighting the pharmacological impact of nitrogen positioning .
1-Oxa-4-azaspiro[5.5]undecan-9-amine Derivatives
- Structure : Incorporates an oxygen atom (1-oxa) and additional substituents (e.g., cyclopropyl, trifluorophenyl groups) .
- Synthesis : Automated protocols using iSnAP resin yield diastereomeric mixtures (e.g., N-cyclopropyl-3-(3,4,5-trifluorophenyl)-1-oxa-4-azaspiro[5.5]undecan-9-amine, 40% NMR yield) .
- Activity : Untested in HTX-related pathways but designed for high-throughput drug discovery .
Perhydrohistrionicotoxin (pHTX)
- Structure : Saturated analog of HTX with the same 1-azaspiro[5.5]undecane core but lacking unsaturated side chains .
- Synthesis: Divergent nine-step route from a linear amino ynone substrate, enabling stereochemical diversification .
- Activity : Diastereomers of pHTX showed enhanced antagonism on α4β2-nAChRs compared to natural HTXs, underscoring the role of stereochemistry in bioactivity .
Comparative Data Table
Q & A
What are the common synthetic routes to construct the 1-azaspiro[5.5]undecane core structure?
Level: Basic
Methodological Answer:
The 1-azaspiro[5.5]undecane framework can be synthesized through diverse strategies:
- Cycloisomerization of Linear Substrates : A Hg(OTf)₂-catalyzed one-step cycloisomerization of amino ynones efficiently generates the spirocyclic core with moderate to high yields (30–40%) .
- Rhodium-Catalyzed Reactions : Stereoselective synthesis via Rh-catalyzed carbene transfer enables the formation of chiral centers, critical for bioactive derivatives (e.g., HTX analogues) .
- Multi-Component Reactions : Three-component coupling of aldehydes, amines, and nitriles under acidic conditions offers modular access to substituted variants .
- Divergent Synthesis from Aldehydes : Linear precursors are converted into spirocycles via sequential enyne cyclization and stereochemical diversification, enabling access to diastereomers .
How does stereochemistry influence the biological activity of 1-azaspiro[5.5]undecan-4-amine derivatives?
Level: Advanced
Methodological Answer:
Diastereomers of this compound derivatives exhibit marked differences in receptor binding. For example:
- nAChR Antagonism : Certain pHTX diastereomers (e.g., 3R,6S,8R configurations) show 2–3× higher antagonistic potency on α4β2 neuronal nicotinic receptors compared to the parent compound .
- Resolution Techniques : Preparative HPLC (e.g., MeOH/MeCN gradients) or chiral stationary phases are employed to isolate diastereomers, followed by electrophysiological assays to assess activity .
- Structure-Activity Relationship (SAR) : Molecular docking and mutagenesis studies can identify critical hydrogen-bonding interactions between the amine group and receptor residues .
What analytical techniques are used to characterize this compound derivatives?
Level: Basic
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR resolves diastereomers by analyzing coupling constants (e.g., axial vs. equatorial protons in the spirocyclic ring) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formulas (e.g., C₁₈H₂₃F₃N₂O, [M+H]⁺ = 341.1835) .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., amine N–H stretches at ~3300 cm⁻¹) .
- X-Ray Crystallography : Resolves absolute configurations of crystalline derivatives, critical for SAR studies .
How can reaction conditions be optimized to improve diastereoselectivity in the synthesis of this compound derivatives?
Level: Advanced
Methodological Answer:
Optimization strategies include:
- Catalyst Screening : Hg(OTf)₂ promotes cycloisomerization with higher stereocontrol than Brønsted acids, favoring the desired spiro transition state .
- Solvent Effects : Polar aprotic solvents (e.g., MeCN) enhance ynone cyclization efficiency by stabilizing intermediates .
- Temperature Control : Lower temperatures (–20°C to 0°C) reduce epimerization during ring closure .
- Substrate Preorganization : Bulky protecting groups (e.g., Boc) on the amine direct regioselective cyclization .
What are the key structural features of this compound that contribute to its biological activity?
Level: Basic
Methodological Answer:
Critical features include:
- Spirocyclic Rigidity : The fused bicyclic system mimics natural alkaloids (e.g., histrionicotoxin), enabling high-affinity binding to ion channels .
- Amine Positioning : The 4-amine group participates in hydrogen bonding with receptor residues (e.g., Tyr¹⁹⁰ in nAChRs) .
- Substituent Effects : Fluorinated aryl groups (e.g., 3,4,5-trifluorophenyl) enhance lipophilicity and blood-brain barrier penetration .
What strategies are employed to resolve diastereomers of this compound derivatives?
Level: Advanced
Methodological Answer:
- Chromatographic Separation : Preparative HPLC with reversed-phase C18 columns (MeOH/H₂O gradients) resolves diastereomers with >95% purity .
- Chiral Derivatization : Diastereomers are converted into diastereomeric salts (e.g., using tartaric acid) for selective crystallization .
- Dynamic Kinetic Resolution : Catalytic asymmetric methods (e.g., Rh-catalyzed cycloadditions) favor a single enantiomer during synthesis .
How do modifications to the this compound scaffold affect its mechanism in heparan sulfate assembly?
Level: Advanced
Methodological Answer:
- Cooperative Binding : Analogues with extended alkyl chains (e.g., 7-butyl substituents) enhance heparan sulfate clustering by increasing hydrophobic interactions .
- Cell Adhesion Assays : Fluorescence polarization and surface plasmon resonance quantify binding affinity to syndecan-4, guiding scaffold optimization .
- Electrostatic Interactions : Protonation of the 4-amine group at physiological pH facilitates ionic interactions with sulfate moieties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
